molecular formula C16H23NO B156533 3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile CAS No. 1611-07-0

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Cat. No.: B156533
CAS No.: 1611-07-0
M. Wt: 245.36 g/mol
InChI Key: BEQZSRGZHCDMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is a useful research compound. Its molecular formula is C16H23NO and its molecular weight is 245.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Pharmaceutical Implications

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile, related to Butylated Hydroxytoluene (BHT), shows significant antioxidant properties. BHT, upon oxidation, forms a quinone methide, a reactive species that interacts with water to form 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. This reaction is critical in pharmaceutical formulations, as the reactive quinone methide can potentially form adducts with other ingredients, influencing drug impurity profiles. Therefore, BHT and its derivatives like this compound should be used cautiously in drug formulations containing nucleophilic components (Willcockson, Toteva, & Stella, 2013).

Synthetic Applications

This compound has been utilized in the synthesis of various chemical compounds. For example, it's involved in the synthesis of Δ2-Imidazolin-5-one and Imidazolidine derivatives, which contain residues of sterically-hindered phenols (Kelarev, Silin, & Borisova, 2003). Furthermore, its derivatives have been explored in the synthesis of benzoic acid, showcasing its versatility in organic synthesis (Yi, 2003).

Chemical and Physical Analysis

In-depth analysis of the molecular structure, vibrational, UV, NMR, and HOMO-LUMO properties of this compound-related compounds provides insights into their chemical behavior. Studies involving spectroscopy and quantum chemical calculations have been crucial in understanding these compounds’ molecular interactions and properties (Mathammal et al., 2016).

Environmental and Safety Considerations

Environmental studies suggest that derivatives of this compound could serve as biomarkers for human exposure to certain synthetic phenolic antioxidants used in polymers. These studies are vital for assessing environmental and health impacts of these compounds (Liu & Mabury, 2021).

Safety and Hazards

3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of exposure, it is advised to wash with plenty of soap and water, remove the victim to fresh air, and call a poison center or doctor/physician .

Properties

IUPAC Name

2-(3,5-ditert-butyl-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,18H,7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQZSRGZHCDMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346841
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1611-07-0
Record name (3,5-Di-tert-butyl-4-hydroxyphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium cyanide (2.94 g; 50 mmol) was slurried in methanol (20 mLs) in a 100 mL round bottom flask and the slurry was heated to a gentle reflux. To the cyanide slurry, a solution of 4-methoxymethyl-2,6-di-t-butyl phenol (12.5 g; 50 mmol), toluene (20 mLs) and methanol (25 mLs) was added dropwise over a period of time of 55 minutes. The resultant black reaction mixture was refluxed an additional 35 minutes after complete addition of the 4-methoxymethyl-2,6-di-t-butyl phenol. Upon cooling to ambient temperature, 2N hydrochloric acid (40 mLs) was added to the reaction flask. A yellow slurry which resulted was extracted with diethyl ether. The ether extract was dried (MgSO4) and concentrated in vacuo to afford 11.74 grams of 4-hydroxy-3,5-di-t-butylphenylacetonitrile as identified by NMR. Analysis by VPC indicated a 95% yield of 4-hydroxy-2,6-di-t-butylphenylacetonitrile.
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
3,5-Di-Tert-Butyl-4-Hydroxyphenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.